2,5-Diiodopyridine
Overview
Description
2,5-Diiodopyridine is an organic compound with the molecular formula C5H3I2N. It is a derivative of pyridine, where two hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by iodine atoms. This compound is known for its yellow crystalline appearance and is insoluble in water but soluble in organic solvents such as alcohol and ether .
Mechanism of Action
Target of Action
It has been found to interact with copper (cu) in the formation of complexes
Mode of Action
It has been observed to form complexes with copper (Cu), resulting in different geometrical conformations . The formation of these conformations is due to the rotation around the Cu–N bond, which results in two geometries: syn-geometry and anti-geometry . These geometrical conformers are stabilized by different interactions
Biochemical Pathways
The formation of complexes with copper suggests that it may interact with biochemical pathways involving copper ions . More research is needed to elucidate the specific pathways affected by 2,5-Diiodopyridine.
Result of Action
The compound’s interaction with copper and the resulting geometrical conformations suggest that it may have an impact at the molecular level
Action Environment
The formation of different geometrical conformations suggests that factors such as temperature and solvent could potentially influence its action
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 2,5-Diiodopyridine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 2,5-Diiodopyridine involves the reaction of 1-bromo-2,5-diiodobenzene with pyridine under basic conditions. This process is a type of electrophilic substitution reaction where the bromine atom is replaced by a pyridine ring .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodopyridine undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of iodine atoms, it can participate in electrophilic substitution reactions.
Halogen-Metal Exchange: This compound can undergo halogen-metal exchange reactions, particularly with lithium or magnesium, to form organometallic intermediates.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and other electrophiles under acidic conditions.
Halogen-Metal Exchange: Reagents such as n-butyllithium or Grignard reagents (e.g., methylmagnesium bromide) are used under anhydrous conditions.
Major Products:
Electrophilic Substitution: Products include various substituted pyridines depending on the electrophile used.
Halogen-Metal Exchange: The major products are organometallic intermediates that can be further reacted to form a variety of compounds.
Scientific Research Applications
2,5-Diiodopyridine has several applications in scientific research:
Comparison with Similar Compounds
2,5-Dibromopyridine: Similar in structure but with bromine atoms instead of iodine.
2,5-Dichloropyridine: Contains chlorine atoms instead of iodine.
2,5-Difluoropyridine: Contains fluorine atoms instead of iodine.
Uniqueness: 2,5-Diiodopyridine is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications where other halogenated pyridines may not be as effective .
Properties
IUPAC Name |
2,5-diiodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWFCFIXXMXRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401161 | |
Record name | 2,5-Diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116195-81-4 | |
Record name | 2,5-Diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-diiodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,5-diiodopyridine influence its ability to form halogen bonds in copper(I) complexes?
A1: The iodine atoms in this compound play a crucial role in forming halogen bonds with copper(I)-bound halide ions. Research has shown that these C−I···A–Cu halogen bonds are stronger than C−I···I’–C interactions observed between two this compound ligands . Interestingly, the strength of these halogen bonds can be influenced by the substituent at the 2-position of the pyridine ring. For instance, a fluorine atom at the 2-position, due to its electron-withdrawing nature, leads to shorter and stronger C5−I5···I–Cu and C5−Br5···Br–Cu bonds compared to chlorine at the same position . This highlights the significance of structural modifications in fine-tuning the interaction strength and potentially impacting the properties of resulting complexes.
Q2: Can this compound be used as a starting material for the synthesis of polymeric materials?
A2: Yes, this compound can act as a precursor for constructing nitrogen-containing poly(p-phenylene) (PPP) films through an electrochemical cathodic-dehalogenation polymerization method . This polymerization process results in a material termed CityU-23, a polypyridine, which can be deposited in situ on various conductive substrates like silicon, gold, and nickel. This characteristic is particularly promising for potential applications in electronic devices .
Q3: What is the significance of polymorphism in complexes involving this compound?
A3: Polymorphism plays a key role in influencing the solid-state properties of compounds. In the case of [Cu(this compound)2Cl2] and [Cu(this compound)2Br2], two polymorphs of each complex have been identified and characterized . This is significant because the existence of different crystal structures for the same chemical composition can lead to variations in crucial properties such as solubility, stability, and even reactivity. This emphasizes the importance of understanding and controlling polymorphism in the development of materials with desired properties.
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